7-butyl-5,6-dimethyl-N-(4-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Overview
Description
7-butyl-5,6-dimethyl-N-(4-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C18H23N5 and its molecular weight is 309.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 309.19534575 g/mol and the complexity rating of the compound is 357. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Analysis
Research into similar pyrrolopyrimidin derivatives has shown that these compounds can be synthesized through various methods, including microwave irradiative cyclocondensation and other cyclocondensation processes. These methods yield compounds with potential insecticidal and antibacterial properties, as demonstrated in studies evaluating their biological activity against specific pests and microorganisms. The structural determination of these synthesized compounds involves advanced spectroscopic studies, including IR, H-NMR, and mass spectrometry, ensuring the precise elucidation of their chemical structure (Deohate & Palaspagar, 2020).
Ligand-Receptor Interactions
The study of pyrrolo and pyrido analogues of cardiotonic agents like 7-hydroxycyclindole has revealed insights into ligand-receptor interactions via hydrogen-bond formation. This research suggests that the orientation and type of functional groups in these compounds can significantly impact their inotropic activity, highlighting the importance of structural features in medicinal chemistry (Dionne et al., 1986).
Novel Syntheses and Applications
Innovative synthetic approaches have been developed for pyridine-pyrimidines and their bis-derivatives, demonstrating efficient methods for producing these compounds with enhanced yields under specific conditions. Such syntheses not only expand the chemical toolkit available for creating pyrrolopyrimidin derivatives but also open new avenues for exploring their utility in various scientific fields (Rahmani et al., 2018).
Antimicrobial and Antihypertensive Potentials
Research into pyrrolopyrimidin derivatives has indicated their potential in antimicrobial and antihypertensive applications. Studies synthesizing and testing these compounds against bacterial and fungal strains have shown promising antimicrobial activities. Similarly, derivatives evaluated for antihypertensive effects in spontaneously hypertensive rats have demonstrated significant blood pressure-lowering capabilities, suggesting their potential as therapeutic agents (Mittal et al., 2011; Bennett et al., 1981).
Properties
IUPAC Name |
7-butyl-5,6-dimethyl-N-(pyridin-4-ylmethyl)pyrrolo[2,3-d]pyrimidin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5/c1-4-5-10-23-14(3)13(2)16-17(21-12-22-18(16)23)20-11-15-6-8-19-9-7-15/h6-9,12H,4-5,10-11H2,1-3H3,(H,20,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHGJPPJIXAHIQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(C2=C(N=CN=C21)NCC3=CC=NC=C3)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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